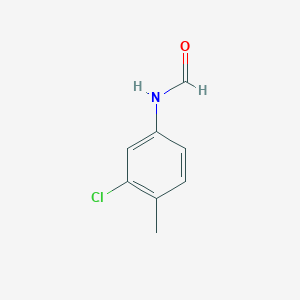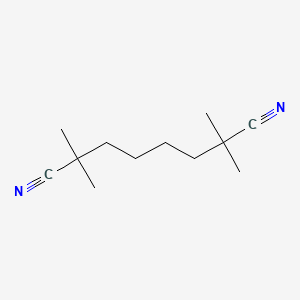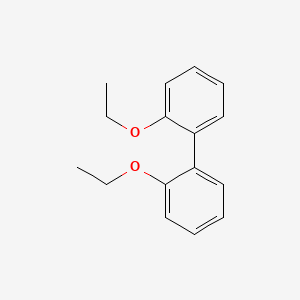![molecular formula C16H14N2O4S B11943547 4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid CAS No. 87998-76-3](/img/structure/B11943547.png)
4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid is an organic compound characterized by its complex structure, which includes a phenoxyacetyl group, a carbothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the phenoxyacetyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Shares the benzoic acid moiety but lacks the phenoxyacetyl and carbothioyl groups.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the benzoic acid and carbothioyl groups.
Thiourea derivatives: Contain the carbothioyl group but differ in the rest of the structure.
Uniqueness
4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
87998-76-3 |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-14(10-22-13-4-2-1-3-5-13)18-16(23)17-12-8-6-11(7-9-12)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23) |
InChI Key |
QDIPIERKIDIUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)
![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)






![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)



